molecular formula C12H12N2O4 B2965610 4-(2-hydroxyethyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1219545-40-0

4-(2-hydroxyethyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2965610
CAS No.: 1219545-40-0
M. Wt: 248.238
InChI Key: RIAYLEYJKCNBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-hydroxyethyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of pyrazole derivatives for various applications. For instance, Kasımoğulları and Arslan (2010) synthesized a range of pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, characterizing them using techniques like 1H NMR, 13C NMR, Mass, FTIR, and elemental analysis. These derivatives showcase the compound's utility in creating a diverse chemical library for further application in drug design and material science (Kasımoğulları & Arslan, 2010).

Antiallergic Agents

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues, which exhibited significant antiallergic activity in rats. These compounds, particularly 23g (AA-673), were noted for their potency against allergic reactions, indicating potential applications in developing new antiallergic drugs (Nohara et al., 1985).

Functionalization Reactions

Yıldırım and Kandemirli (2006) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. This study contributes to the understanding of reaction mechanisms and provides a basis for the development of novel compounds with potential applications in medicinal chemistry and materials science (Yıldırım & Kandemirli, 2006).

Corrosion Inhibition

Emregül and Hayvalı (2006) investigated the use of a Schiff base compound derived from pyrazole and vanillin as a corrosion inhibitor for steel in HCl solution. Their study demonstrates the compound's effectiveness in reducing corrosion rates, suggesting potential applications in protecting industrial metals (Emregül & Hayvalı, 2006).

Dye Synthesis

Tao et al. (2019) utilized 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a coupling component to produce heterocyclic dyes. The study highlights the impact of substituent effects and heterocyclic ring types on the λmax of the synthesized dyes, indicating the relevance of these compounds in developing new dyes with tailored properties for industrial applications (Tao et al., 2019).

Mechanism of Action

Properties

IUPAC Name

4-(2-hydroxyethyl)-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-7-6-9-10(12(17)18)13-14(11(9)16)8-4-2-1-3-5-8/h1-5,13,15H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAYLEYJKCNBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(=O)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.